
1,3-thiazolidine-4-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Thiazolidine-4-carboxylic acid;hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Thiazolidine-4-carboxylic acid can be synthesized through the reaction of L-cysteine with carbonyl compounds such as formaldehyde. The reaction typically involves mixing L-cysteine with formaldehyde in an aqueous medium, followed by purification steps to obtain the desired product . Another method involves the use of aldehydes and ketones to react with L-cysteine under reflux conditions, followed by protection and purification steps .
Industrial Production Methods
Industrial production of 1,3-thiazolidine-4-carboxylic acid often employs green chemistry approaches to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are used to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1,3-Thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of 1,3-thiazolidine-4-carboxylic acid .
科学的研究の応用
1,3-Thiazolidine-4-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulate signaling pathways, and interact with cellular components to exert its biological effects . The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties and allows it to interact with various biological targets .
類似化合物との比較
Similar Compounds
1,3-Thiazinane-4-carboxylic acid: A similar compound with a six-membered ring structure containing sulfur and nitrogen atoms.
Thiazolidin-4-one: Another related compound with a similar ring structure but different functional groups.
Uniqueness
1,3-Thiazolidine-4-carboxylic acid is unique due to its five-membered ring structure, which provides distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and pharmacological activity, making it a valuable compound in various scientific and industrial applications .
特性
CAS番号 |
100868-60-8 |
|---|---|
分子式 |
C4H8ClNO2S |
分子量 |
169.63 g/mol |
IUPAC名 |
1,3-thiazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO2S.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H |
InChIキー |
SIXAPKPVUCHKKR-UHFFFAOYSA-N |
正規SMILES |
C1C(NCS1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


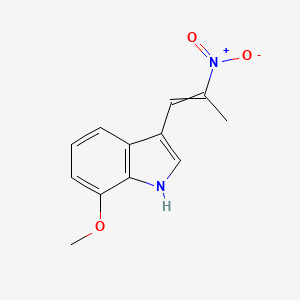

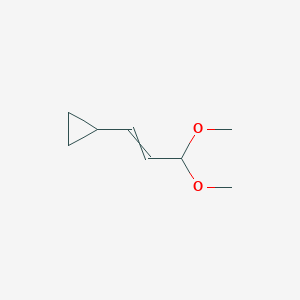
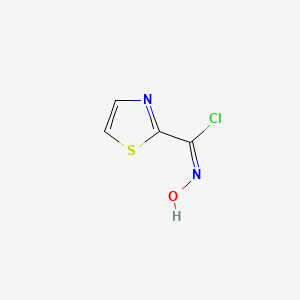
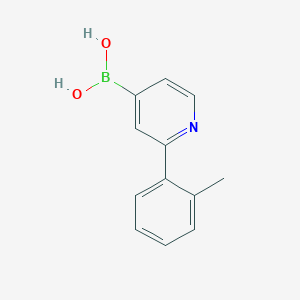

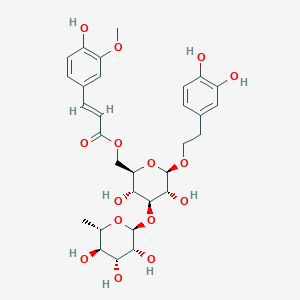
![2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline](/img/structure/B14080909.png)
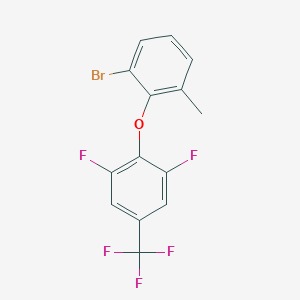
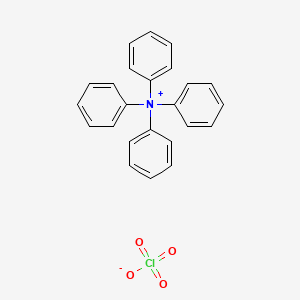
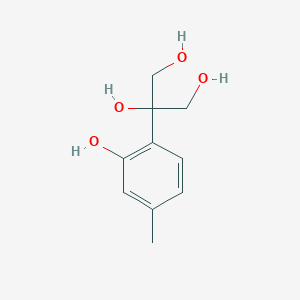
![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)
![6-[[14,41-Dichloro-21-[3-(dimethylamino)propylcarbamoyl]-17,24,29,42,47-pentahydroxy-51-(methylamino)-19,35,38,52,54,58-hexaoxo-26-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,12,45-trioxa-20,34,37,53,55,59-hexazaundecacyclo[37.14.2.22,5.213,16.218,33.17,11.128,32.140,44.146,50.09,36.022,27]pentahexaconta-2(65),3,5(64),7(63),8,10,13,15,22(27),23,25,28,30,32(60),40,42,44(57),46,48,50(56),61-henicosaen-63-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B14080951.png)

